molecular formula C8H14O3 B011483 1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI) CAS No. 106544-44-9

1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI)

Cat. No. B011483
M. Wt: 158.19 g/mol
InChI Key: XYIRIOGOODPXIG-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is commonly known as cis-Tetramethyldioxolane-4-carboxaldehyde.

Mechanism Of Action

The mechanism of action of cis-Tetramethyldioxolane-4-carboxaldehyde is not well understood. However, it is believed to act as a Lewis acid and can form complexes with various nucleophiles. It is also known to be a good dienophile and can undergo Diels-Alder reactions with various dienes.

Biochemical And Physiological Effects

The biochemical and physiological effects of cis-Tetramethyldioxolane-4-carboxaldehyde have not been extensively studied. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract. It is also a potential mutagen and carcinogen.

Advantages And Limitations For Lab Experiments

One of the advantages of using cis-Tetramethyldioxolane-4-carboxaldehyde in lab experiments is its high reactivity and selectivity. It can be used in a wide range of reactions, including asymmetric catalysis and Diels-Alder reactions. However, one of the limitations of using this compound is its toxicity, which requires special handling and disposal procedures.

Future Directions

There are several future directions for the use of cis-Tetramethyldioxolane-4-carboxaldehyde in scientific research. One of the areas of interest is the development of new chiral ligands for asymmetric catalysis. Another area of interest is the synthesis of new pharmaceutical intermediates and natural products. Additionally, there is potential for the use of this compound in the development of new materials, such as polymers and dendrimers.
Conclusion:
In conclusion, cis-Tetramethyldioxolane-4-carboxaldehyde is a versatile compound that has a wide range of applications in scientific research. Its high reactivity and selectivity make it a valuable reagent for the synthesis of various organic compounds. However, its toxicity requires special handling and disposal procedures. There are several future directions for the use of this compound in scientific research, including the development of new chiral ligands, pharmaceutical intermediates, natural products, and materials.

Synthesis Methods

The synthesis of cis-Tetramethyldioxolane-4-carboxaldehyde involves the reaction of tetramethyl-1,3-dioxolane with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an aqueous medium at a temperature of 0-5°C. The yield of the reaction is around 50%.

Scientific Research Applications

Cis-Tetramethyldioxolane-4-carboxaldehyde has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It is also used in the synthesis of pharmaceutical intermediates and natural products.

properties

CAS RN

106544-44-9

Product Name

1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI)

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(4R,5R)-2,2,4,5-tetramethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-6-8(4,5-9)11-7(2,3)10-6/h5-6H,1-4H3/t6-,8+/m1/s1

InChI Key

XYIRIOGOODPXIG-SVRRBLITSA-N

Isomeric SMILES

C[C@@H]1[C@](OC(O1)(C)C)(C)C=O

SMILES

CC1C(OC(O1)(C)C)(C)C=O

Canonical SMILES

CC1C(OC(O1)(C)C)(C)C=O

synonyms

1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis- (9CI)

Origin of Product

United States

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